Ethyl 2-oxo-1-indanecarboxylate

Beschreibung

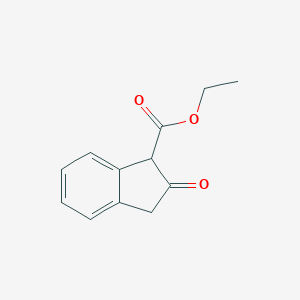

Ethyl 2-oxo-1-indanecarboxylate (CAS 14397-64-9) is an organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol. Structurally, it consists of an indane backbone (a bicyclic system with fused benzene and cyclopentane rings) substituted with a ketone group at position 2 and an ethyl ester at position 1 (Figure 1). Limited physicochemical data are available for this compound, as key properties such as density, boiling point, and melting point remain uncharacterized in the literature .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)11-9-6-4-3-5-8(9)7-10(11)13/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHAXHCYCMPVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylative Cyclization

Indane derivatives are often prepared by acylating a substituted benzene precursor. For example, reacting ethyl benzene with an acyl chloride (e.g., chloroacetyl chloride) under Lewis acid catalysis (e.g., AlCl₃) forms the ketone backbone. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion intermediates generate the bicyclic framework.

Key Conditions :

Esterification of the Carboxylic Acid Intermediate

The resultant 2-oxo-1-indanecarboxylic acid is esterified with ethanol under acid catalysis (e.g., H₂SO₄). This step typically achieves >90% conversion but requires careful pH control to avoid ketone hydrolysis.

Optimized Parameters :

Grignard Reaction-Based Synthesis

A patent (CN101265188A) details a Grignard strategy for synthesizing structurally related ethyl 2-oxo-4-phenylbutyrate, which can be adapted for indane systems.

Grignard Reagent Preparation

Beta-bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) to form the Grignard reagent. The use of MTBE reduces side reactions compared to THF, improving yield.

Critical Parameters :

Addition to Diethyl Oxalate

The Grignard reagent reacts with diethyl oxalate at −15–20°C to form the ketone-ester adduct. Low temperatures suppress Wurtz coupling side reactions.

Performance Metrics :

Acidic Workup and Purification

Hydrolysis with 10% HCl at 0–5°C followed by NaHCO₃ washing and vacuum distillation yields the final product. This step achieves 98% purity after recrystallization from hexane/ethyl acetate.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Temperature Range (°C) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Friedel-Crafts | 60–75 | 0–78 | 8–12 hours | Moderate | High |

| Grignard | 80–85 | −15–60 | 5–7 hours | High | Moderate |

| Microwave-Assisted | 75–85 | 130 | 20 minutes | Low | Low |

Key Observations :

-

The Grignard method offers the best balance of yield and scalability but requires stringent anhydrous conditions.

-

Microwave synthesis reduces time but is limited by equipment availability and substrate compatibility.

-

Friedel-Crafts acylation is cost-effective but suffers from moderate yields and longer durations .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-1-indanecarboxylate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amides or different esters.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of ethyl 2-oxo-1-indanecarboxylate can be achieved through several methods, including:

- Condensation Reactions : Utilizing carbonyl compounds and indane derivatives.

- Enantioselective Synthesis : Recent studies have highlighted the use of chiral catalysts to enhance the enantioselectivity of reactions involving this compound .

Table 1: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction of carbonyl compounds with indane derivatives | Varies |

| Enantioselective Synthesis | Use of chiral catalysts for improved selectivity | Up to 95% |

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Agents

A study demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. Researchers synthesized several analogs and evaluated their efficacy using in vitro assays. The most promising compounds showed inhibition of pro-inflammatory cytokines, indicating potential for further development .

Catalytic Applications

The compound has also been explored in catalytic applications, particularly in asymmetric synthesis. Its ability to act as a substrate in enantioselective reactions has made it valuable for producing chiral molecules used in pharmaceuticals.

Table 2: Catalytic Applications

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Conjugate Addition | Chiral Cu Complex | >90 |

| Grignard Reaction | Chiral Ligand Modified | Up to 95 |

Research Findings

Recent research has focused on improving the efficiency and selectivity of reactions involving this compound. Notable findings include:

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-1-indanecarboxylate involves its interaction with specific molecular targets. The keto group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Key Differences : The methyl ester substituent (vs. ethyl in the target compound) reduces molecular weight and slightly alters steric and electronic properties.

Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate (CAS 89438-40-4)

Structural and Chemical Properties

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.23 g/mol

- Key Differences : Replaces the indane system with an indazole ring (incorporating nitrogen) and introduces a methyl group at position 3.

Physicochemical Data

Research Findings

Comparative Data Tables

Table 1. Structural and Physicochemical Comparison

| Property | This compound | Mthis compound | Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate |

|---|---|---|---|

| CAS Number | 14397-64-9 | 104620-34-0 | 89438-40-4 |

| Molecular Formula | C₁₂H₁₂O₃ | C₁₁H₁₀O₃ | C₁₁H₁₂N₂O₃ |

| Molecular Weight (g/mol) | 204.22 | 190.20 | 220.23 |

| Key Functional Groups | Ethyl ester, ketone | Methyl ester, ketone | Ethyl ester, ketone, indazole |

| LogP | N/A | N/A | 2.05 |

| Primary Application | Not well-documented | Chemical intermediate | Medicinal chemistry research |

Key Research Findings and Market Insights

Biologische Aktivität

Ethyl 2-oxo-1-indanecarboxylate (also referred to as ethyl indan-2-one-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its indane structure, which contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study reported a synthesis route that achieved a yield of 93% using microwave radiation compared to traditional methods .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of this compound have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Properties

Several studies have explored the antitumor potential of this compound. For example, it has been shown to inhibit the proliferation of cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further development in oncology .

Enantioselective Synthesis

The compound has also been utilized in asymmetric synthesis reactions, where it serves as a substrate for the production of enantiomerically enriched alcohols. Research indicates that varying reaction conditions can significantly affect the enantioselectivity, thus impacting the biological activity of the resulting products .

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of this compound derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition zones comparable to standard antibiotics such as penicillin, indicating potential for therapeutic applications in treating bacterial infections.

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Research Findings

Q & A

Q. What are the key considerations in designing a synthesis route for Ethyl 2-oxo-1-indanecarboxylate to ensure high yield and purity?

Methodological Answer:

- Starting Materials : Use indanone derivatives and ethyl carboxylate precursors.

- Solvent Selection : Opt for polar aprotic solvents (e.g., ethyl acetate or ethyl lactate ) to enhance reaction efficiency and reduce side products.

- Catalysis : Employ acid or base catalysts (e.g., acetic acid ) to accelerate esterification or cyclization steps.

- Purification : Utilize recrystallization or column chromatography to isolate the compound. Validate purity via HPLC or melting point analysis.

- Green Chemistry : Incorporate bio-based solvents (e.g., ethyl lactate ) to minimize environmental impact.

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with analogous compounds (e.g., mthis compound ).

- IR : Identify carbonyl (C=O) and ester (C-O) functional groups by benchmarking against spectral databases.

- Cross-Validation : Integrate crystallographic data (e.g., SHELX-refined structures ) to resolve ambiguities.

Advanced Research Questions

Q. What strategies address contradictions in thermal stability data for this compound?

Methodological Answer:

- Error Analysis : Distinguish systematic errors (e.g., instrument calibration) from random errors via repeated trials.

- Multivariate Analysis : Apply regression models to correlate thermal degradation with environmental factors (humidity, oxygen levels).

- Computational Modeling : Use density functional theory (DFT) to predict decomposition pathways and validate experimentally.

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Simulate reaction intermediates and transition states to identify energetically favorable pathways.

- Molecular Docking : Explore interactions with biological targets (if applicable) to guide drug design.

- Validation : Compare predicted outcomes with experimental results (e.g., kinetic studies).

Q. What advanced statistical methods improve the reproducibility of analytical methods for quantifying this compound?

Methodological Answer:

- Design of Experiments (DoE) : Optimize HPLC conditions (mobile phase, column temperature) via factorial design.

- Uncertainty Quantification : Calculate confidence intervals for limit of detection (LOD) and quantification (LOQ).

- Internal Standards : Use deuterated analogs to correct for matrix effects in mass spectrometry.

Methodological and Ethical Considerations

Q. How should researchers validate synthetic routes for scalability without compromising academic rigor?

Methodological Answer:

- Pilot Studies : Test small-scale reactions under varying conditions (temperature, pressure).

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to track reaction progress.

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates and waste disposal.

Q. What frameworks ensure ethical reporting of conflicting data in publications?

Methodological Answer:

- Transparency : Disclose all raw data, including outliers, in supplementary materials.

- Peer Review : Submit datasets to repositories (e.g., crystallographic databases ) for independent validation.

- Limitations Section : Explicitly discuss unresolved contradictions and propose future studies.

Data Presentation Guidelines

Q. How should raw and processed data be structured in publications to meet academic standards?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.